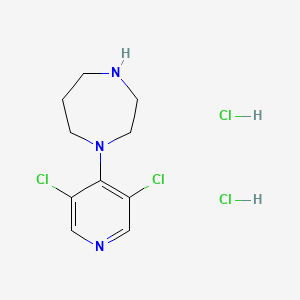
4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorofenil)-5-metil-2-pirimidinamina es un compuesto heterocíclico aromático que contiene un anillo de pirimidina sustituido con un grupo fluorofenil y un grupo metil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Fluorofenil)-5-metil-2-pirimidinamina típicamente implica la reacción de 4-fluoroanilina con acetilacetona en presencia de una base para formar el intermedio 4-(4-fluorofenil)-3-buten-2-ona. Este intermedio luego se cicla con guanidina para producir el compuesto pirimidinamina deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de producción industrial
La producción industrial de 4-(4-Fluorofenil)-5-metil-2-pirimidinamina puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Fluorofenil)-5-metil-2-pirimidinamina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como el peróxido de hidrógeno o el permanganato de potasio para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir formas reducidas del compuesto.
Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que lleva a la formación de derivados sustituidos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción varían según el tipo de reacción, pero generalmente implican temperaturas controladas y el uso de solventes apropiados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con varios grupos funcionales unidos al anillo fluorofenil .
Aplicaciones Científicas De Investigación
4-(4-Fluorofenil)-5-metil-2-pirimidinamina tiene varias aplicaciones de investigación científica:
Ciencia de los materiales: El compuesto se utiliza en la síntesis de materiales avanzados con propiedades electrónicas y ópticas específicas.
Síntesis orgánica: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas y heterociclos más complejos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Fluorofenil)-5-metil-2-pirimidinamina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores involucrados en las vías de la enfermedad. El grupo fluorofenil aumenta su afinidad de unión y especificidad hacia estos objetivos, lo que lleva a sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
4-Fluoroanfetamina: Un compuesto psicoactivo con un grupo fluorofenil, utilizado en la investigación por sus propiedades estimulantes.
Ácido 4-fluorofenilborónico: Utilizado en síntesis orgánica y como reactivo en reacciones de acoplamiento de Suzuki-Miyaura.
4-Bencil-2-(3-(4-fluorofenil)-2-oxopropil)-6-fenilpiridazin-3(2H)-ona: Investigado por sus propiedades anticorrosivas.
Singularidad
4-(4-Fluorofenil)-5-metil-2-pirimidinamina es única debido a su patrón de sustitución específico en el anillo de pirimidina, lo que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo fluorofenil y un grupo metil en el anillo de pirimidina lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
874814-29-6 |
|---|---|
Fórmula molecular |
C11H10FN3 |
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10FN3/c1-7-6-14-11(13)15-10(7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |
Clave InChI |
CJZGMPUPYWWKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


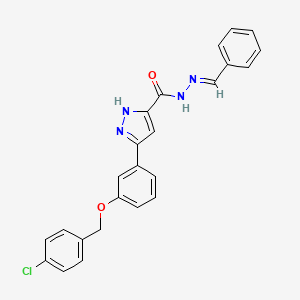


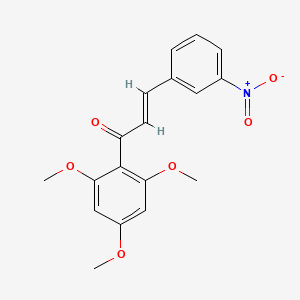
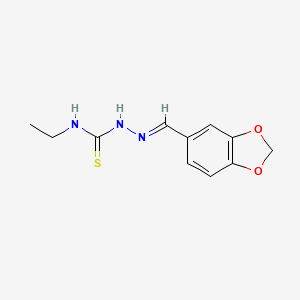
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
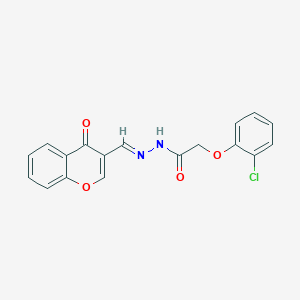
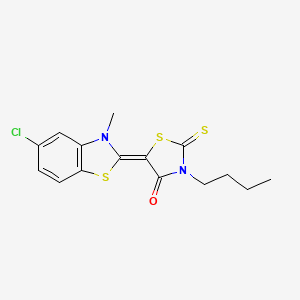



![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

